molecular formula C10H15N3O2S B1526152 Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate CAS No. 864277-03-2

Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate

Cat. No. B1526152
M. Wt: 241.31 g/mol
InChI Key: XOTUBRNKFXTMTR-UHFFFAOYSA-N
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Patent
US07300939B2

Procedure details

1.02 g (5.0 mmol) of ethyl 2-bromothiazole-5-carboxylate and 4.31 g (50 mmol) of piperazine were dissolved in ethanol (20 ml) and the mixture was heated under reflux over a period of 4 h. The solution was then concentrated in vacuo, taken up in EA and washed successively with water and a satd aq. NaCl solution. Following drying of the organic phase over MgSO4, filtration and removal of solvent in vacuo there were obtained 1.12 g (4.6 mmol, 93%) of ethyl 2-piperazin-1-ylthiazole-5-carboxylate.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
4.31 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][N:6]=1.[NH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>C(O)C>[N:12]1([C:2]2[S:3][C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][N:6]=2)[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
BrC=1SC(=CN1)C(=O)OCC
Name
Quantity
4.31 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux over a period of 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated in vacuo
WASH
Type
WASH
Details
washed successively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Following drying of the organic phase over MgSO4, filtration and removal of solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C=1SC(=CN1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.6 mmol
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.